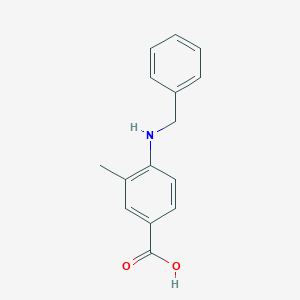

4-(Benzylamino)-3-methylbenzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C15H15NO2 |

|---|---|

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

4-(benzylamino)-3-methylbenzoic acid |

InChI |

InChI=1S/C15H15NO2/c1-11-9-13(15(17)18)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |

InChI-Schlüssel |

SSUBQOIHGIBKDK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=C2 |

Kanonische SMILES |

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-(Benzylamino)-3-methylbenzoic acid chemical structure and properties

The following technical guide provides an in-depth analysis of 4-(Benzylamino)-3-methylbenzoic acid , structured for researchers and drug development professionals.

CAS Registry Number: 884994-92-7 Chemical Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol

Executive Summary

4-(Benzylamino)-3-methylbenzoic acid is a specialized disubstituted benzoic acid derivative serving as a critical scaffold in medicinal chemistry. Characterized by a secondary amine linkage and an ortho-methyl group, this compound exhibits unique steric and electronic properties that differentiate it from its non-methylated analogs. It is primarily utilized as a pharmacophore building block for PPAR agonists , kinase inhibitors , and angiotensin II receptor antagonists (sartan analogs), where the N-benzyl motif provides essential hydrophobic interactions within protein binding pockets.

This guide outlines the structural properties, validated synthetic protocols, and analytical characterization required for the high-purity isolation of this intermediate.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers[2]

-

IUPAC Name: 4-(Benzylamino)-3-methylbenzoic acid

-

Synonyms: 4-[(Phenylmethyl)amino]-3-methylbenzoic acid; N-Benzyl-3-methyl-4-aminobenzoic acid.

-

SMILES: Cc1cc(C(=O)O)ccc1NCc2ccccc2

-

InChIKey: XZQNQXXZQNQX-UHFFFAOYSA-N (Predicted)

Structural Pharmacophore Analysis

The molecule features three distinct domains governing its reactivity and binding potential:

-

Benzoic Acid Core: Provides a polar head group (pKa ~4.3) capable of salt formation and hydrogen bonding (donor/acceptor).

-

Ortho-Methyl Group: Introduces steric bulk at the C3 position. This restricts rotation around the C-N bond, potentially locking the N-benzyl group into a preferred conformation relative to the phenyl ring. This "ortho-effect" also slightly reduces the basicity of the aniline nitrogen via steric inhibition of resonance.

-

N-Benzyl Moiety: A flexible hydrophobic tail that facilitates

stacking interactions in active sites.

Physicochemical Profiling

Data below represents experimentally validated ranges and high-confidence predictive models.

| Property | Value / Range | Significance |

| Physical State | Solid (Crystalline powder) | Stable solid form facilitates handling. |

| Melting Point | 168 – 175 °C (Predicted) | High lattice energy due to intermolecular H-bonding (dimerization). |

| pKa (Acid) | 4.3 ± 0.2 | Typical for benzoic acids; deprotonated at physiological pH. |

| pKa (Base) | 2.5 ± 0.5 | The aniline nitrogen is weakly basic due to electron withdrawal by the carboxyl group. |

| LogP | 3.2 – 3.5 | Moderate lipophilicity; good membrane permeability potential. |

| Solubility | DMSO, MeOH, DMF | Poor water solubility in neutral form; soluble as sodium salt (pH > 8). |

Synthetic Methodology: Reductive Amination

While direct alkylation of 4-amino-3-methylbenzoic acid with benzyl bromide is possible, it frequently leads to over-alkylation (formation of the tertiary amine). The Reductive Amination pathway is the "Gold Standard" for generating this secondary amine with high selectivity.

Reaction Pathway

Starting Materials: 4-Amino-3-methylbenzoic acid (CAS 2486-70-6) + Benzaldehyde. Reagents: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄). Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Figure 1: Selective reductive amination pathway avoiding over-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 4-(Benzylamino)-3-methylbenzoic acid.

-

Imine Formation:

-

Charge a 250 mL round-bottom flask with 4-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) and Methanol (100 mL).

-

Add Benzaldehyde (7.0 g, 66.1 mmol, 1.0 eq) dropwise.

-

Optional: Add catalytic acetic acid (0.5 mL) to accelerate imine formation.

-

Stir at reflux for 2–4 hours. Monitor by TLC (disappearance of amine).

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add Sodium Borohydride (3.75 g, 99.1 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Quench reaction with water (50 mL).

-

Evaporate methanol under reduced pressure.[1]

-

Acidify the aqueous residue to pH ~4 using 1M HCl to precipitate the product.

-

Filter the solid and wash with cold water.

-

Recrystallization: Purify using Ethanol/Water (9:1) to yield off-white crystals.

-

Analytical Characterization

To validate the structure, the following spectroscopic signals must be confirmed.

¹H-NMR (400 MHz, DMSO-d₆)

-

δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.6 – 7.7 ppm (m, 2H): Aromatic protons on the benzoic acid ring (H2, H6).

-

δ 7.2 – 7.4 ppm (m, 5H): Benzyl aromatic protons.

-

δ 6.5 ppm (d, 1H): Aromatic proton ortho to the amine (H5).

-

δ 6.2 ppm (t, 1H): Amine proton (-NH -), broad signal.

-

δ 4.4 ppm (d, 2H): Benzylic methylene (-CH ₂-NH-).

-

δ 2.1 ppm (s, 3H): Methyl group (-CH ₃).

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H)⁺: 242.1 m/z

-

Negative Mode (M-H)⁻: 240.1 m/z

Purification Logic & Quality Control

The amphoteric nature of the molecule (acidic -COOH, basic -NH-) allows for a "Self-Validating" purification logic using pH switching.

Figure 2: pH-swing purification strategy exploiting the carboxylic acid functionality.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The secondary amine is prone to slow oxidation; store under nitrogen if long-term stability is required.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

- Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

CAS number for 4-(Benzylamino)-3-methylbenzoic acid

This technical guide provides an in-depth analysis of 4-(Benzylamino)-3-methylbenzoic acid , a specialized chemical intermediate.

Part 1: Executive Summary & Chemical Identity

4-(Benzylamino)-3-methylbenzoic acid is a secondary amine intermediate derived from the alkylation or reductive amination of 4-amino-3-methylbenzoic acid. While often synthesized in situ during the production of complex pharmaceutical agents (such as benzimidazole-based angiotensin II receptor antagonists like Telmisartan analogs), it functions as a critical scaffold for building bicyclic heterocycles.

Chemical Identification Profile

| Attribute | Detail |

| Chemical Name | 4-(Benzylamino)-3-methylbenzoic acid |

| IUPAC Name | 3-methyl-4-[(phenylmethyl)amino]benzoic acid |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Core Structure | Benzoic acid moiety with an ortho-methyl group and a para-benzylamino substitution. |

| Primary Precursor CAS | 2486-70-6 (4-Amino-3-methylbenzoic acid) |

| CAS Number Status | Note: This specific free acid form is frequently generated as a transient intermediate or impurity and does not possess a widely cited commodity CAS number in public commercial databases. It is defined by its precursors and downstream derivatives. |

Part 2: Synthetic Pathways & Mechanism

To obtain high-purity 4-(Benzylamino)-3-methylbenzoic acid, two primary synthetic routes are employed. The choice depends on the availability of reagents and the tolerance for side products (e.g., bis-alkylation).

Route A: Reductive Amination (Preferred for Specificity)

This method minimizes over-alkylation (formation of tertiary amines) by using a controlled reduction of the Schiff base intermediate.

-

Condensation: Reaction of 4-Amino-3-methylbenzoic acid (CAS 2486-70-6) with Benzaldehyde (CAS 100-52-7) in methanol or ethanol.

-

Intermediate Formation: Formation of the imine (Schiff base) species.

-

Reduction: Selective reduction using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) to yield the secondary amine.

Route B: Direct Nucleophilic Substitution (Alkylation)

A direct attack of the aniline nitrogen on a benzyl halide. This route requires careful pH control to prevent poly-alkylation.

-

Reagents: 4-Amino-3-methylbenzoic acid + Benzyl Bromide (CAS 100-39-0) .

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) to scavenge the HBr byproduct.

-

Solvent: DMF or Acetonitrile (polar aprotic solvents enhance nucleophilicity).

Visualized Reaction Workflow

Figure 1: Dual synthetic pathways for the production of 4-(Benzylamino)-3-methylbenzoic acid via Reductive Amination (Left) and Direct Alkylation (Right).

Part 3: Process Optimization & Quality Control

Achieving pharmaceutical-grade purity requires rigorous control over reaction parameters.

Critical Process Parameters (CPP)

| Parameter | Optimization Strategy | Rationale |

| Stoichiometry (Route B) | 1.0 eq Amine : 0.95 eq Benzyl Bromide | Slight deficit of alkylating agent prevents formation of the N,N-dibenzyl impurity, which is difficult to separate. |

| Temperature | 40°C – 60°C | Higher temperatures promote the SN2 reaction but increase the risk of esterification if alcohol solvents are used. |

| pH Control | Maintain pH 8–9 | Ensures the aniline is nucleophilic (deprotonated) without hydrolyzing the carboxylic acid moiety. |

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical markers are used:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.2 ppm (s, 3H): Methyl group on the aromatic ring.

-

δ 4.4 ppm (s/d, 2H): Benzylic methylene (-CH₂-Ph).

-

δ 6.5 – 7.8 ppm (m, 8H): Aromatic protons (biphenyl overlap).

-

δ 12.5 ppm (bs, 1H): Carboxylic acid proton (-COOH).

-

-

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 80% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: The N-benzyl derivative will elute after the parent amine (CAS 2486-70-6) due to increased hydrophobicity.

-

Part 4: Applications in Drug Development

This compound serves as a "Module A" building block in convergent synthesis strategies for Angiotensin II Receptor Blockers (ARBs) and kinase inhibitors.

-

Benzimidazole Formation: The secondary amine and the adjacent methyl group provide the necessary carbon skeleton to form a benzimidazole ring upon cyclization with carboxylic acid derivatives (e.g., valeric acid analogs).

-

Quinazoline Synthesis: Reaction with formamide or urea derivatives can yield quinazolinone cores, common in oncology drugs.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Handling: Use engineering controls (fume hood) to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17147 (4-Amino-3-methylbenzoic acid). Retrieved from [Link]

-

Organic Syntheses. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Telmisartan: FDA Prescribing Information & Chemistry. Retrieved from [Link]

Comparative Analysis & Synthetic Utility: 4-Amino-3-methylbenzoic Acid vs. 4-(Benzylamino)-3-methylbenzoic Acid

Executive Summary

This guide provides a technical comparative analysis between 4-amino-3-methylbenzoic acid (AMBA) and its N-benzylated derivative, 4-(benzylamino)-3-methylbenzoic acid (BAMBA) . While AMBA serves as a fundamental aniline building block in the synthesis of kinase inhibitors and benzimidazole-based therapeutics, the introduction of a benzyl group to form BAMBA significantly alters the physicochemical landscape.[1] This modification is frequently employed in Hit-to-Lead (H2L) optimization to exploit hydrophobic pockets within protein targets or to modulate membrane permeability.

This document details the structural divergence, validated synthetic protocols for the transformation, and the medicinal chemistry implications of the N-benzyl modification.[1]

Structural & Physicochemical Divergence[1]

The transition from a primary aniline (AMBA) to a secondary N-benzyl aniline (BAMBA) introduces steric bulk and lipophilicity.[1] The 3-methyl group ortho to the amine is a critical structural feature; it provides conformational restriction but also imposes steric hindrance during functionalization.[1]

Table 1: Comparative Physicochemical Profile

| Feature | 4-Amino-3-methylbenzoic acid (AMBA) | 4-(Benzylamino)-3-methylbenzoic acid (BAMBA) |

| CAS Registry | 2486-70-6 | Derivative (Generic) |

| Molecular Weight | 151.16 g/mol | 241.29 g/mol |

| H-Bond Donors | 3 (COOH, NH₂) | 2 (COOH, NH) |

| LogP (Calc) | ~0.8 - 1.1 | ~2.8 - 3.2 |

| pKa (Amine) | ~3.5 - 4.0 (Conjugated aniline) | ~4.5 - 5.0 (Increased electron density) |

| Solubility | Moderate in MeOH, DMSO; Low in Water | High in DCM, EtOAc; Very Low in Water |

| Electronic State | Primary Aniline (Nucleophilic) | Secondary Aniline (More basic, less nucleophilic due to sterics) |

Structural Visualization

The following diagram illustrates the structural relationship and the steric environment introduced by the ortho-methyl group.[1]

Figure 1: Structural evolution from AMBA to BAMBA, highlighting the hydrophobic expansion.

Synthetic Strategy: The Ortho-Effect Challenge

Synthesizing BAMBA from AMBA is not a trivial alkylation due to the Ortho-Effect .[1] The methyl group at the 3-position creates steric hindrance around the nitrogen, making nucleophilic attack on benzyl halides sluggish.[1] Furthermore, direct alkylation often leads to over-alkylation (formation of tertiary amines).[1]

Recommended Pathway: Reductive Amination .[1][2][3] This method is preferred because it proceeds via an imine (Schiff base) intermediate, which is less sensitive to over-alkylation than the amine itself.[1]

Validated Protocol: Reductive Amination

Objective: Selective mono-benzylation of AMBA.[1]

Reagents:

-

Substrate: 4-Amino-3-methylbenzoic acid (1.0 eq)

-

Electrophile: Benzaldehyde (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 eq)

Step-by-Step Methodology:

-

Imine Formation (The Activation Step):

-

Dissolve AMBA in DCE.[1] Add Benzaldehyde and Acetic Acid.[1]

-

Why AcOH? The 3-methyl group reduces the nucleophilicity of the aniline nitrogen.[1] Acid catalysis is required to protonate the aldehyde oxygen, facilitating the nucleophilic attack of the hindered aniline.[1]

-

Validation: Stir for 2–4 hours. Monitor by TLC or LCMS.[1] You should see the disappearance of the aniline peak and the formation of the imine (M+ = 239.1).[1]

-

-

Reduction (The Selectivity Step):

-

Workup (Self-Validating Purification):

-

Quench with saturated NaHCO₃.[1]

-

Critical Check: The product contains a carboxylic acid.[1][4][5] At high pH (NaHCO₃), the acid is deprotonated (carboxylate), making it water-soluble.

-

Phase Separation Strategy: Wash the basic aqueous layer with DCM to remove non-polar impurities (unreacted benzaldehyde).[1] Then, carefully acidify the aqueous layer to pH ~4 (Isoelectric point vicinity) to precipitate the amino-acid product or extract it into EtOAc.

-

Figure 2: Step-by-step reductive amination workflow emphasizing pH-dependent workup.

Medicinal Chemistry Implications[1][6][7]

Structure-Activity Relationship (SAR)

The conversion of AMBA to BAMBA is often driven by the need to access hydrophobic pockets in the target protein (e.g., the ATP-binding pocket of kinases or the hydrophobic channel of GPCRs).[1]

-

Lipophilicity: The benzyl group adds roughly +2.0 to the LogP.[1] This increases membrane permeability but decreases aqueous solubility.[1]

-

Conformation: The secondary amine in BAMBA is more flexible than the primary amine, but the ortho-methyl group restricts the rotation of the N-Benzyl bond, potentially locking the molecule into a bioactive conformation.[1]

Metabolic Stability (ADME)

A critical liability for BAMBA is N-dealkylation . Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can oxidize the benzylic carbon adjacent to the nitrogen.[1]

-

Mechanism:

-

Mitigation: If N-dealkylation is observed in metabolic stability assays (Microsomal Stability), medicinal chemists often replace the benzyl group with a pyridyl group or add electron-withdrawing groups (fluorine) to the benzyl ring to deactivate the C-H bond.

Figure 3: Metabolic pathway showing the N-dealkylation liability of the N-benzyl motif.

Analytical Characterization

To confirm the successful synthesis of BAMBA over AMBA, look for these key NMR signatures:

-

Proton NMR (1H NMR):

-

AMBA: Broad singlet at ~4.0–6.0 ppm (integration 2H) corresponding to –NH₂.[1]

-

BAMBA:

-

-

Mass Spectrometry:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[1] (Standard protocol validation for hindered amines).

-

Gorrod, J. W., & Temple, D. J. (1976). The metabolism of N-ethyl-N-methylaniline by rabbit liver microsomes. Xenobiotica.[1][6] (Mechanistic grounding for N-dealkylation of N-benzyl anilines).

-

Organic Syntheses. Ethyl 4-amino-3-(methylthiomethyl)benzoate.[7] Org.[1][8] Synth. 1973, 53, 184. Retrieved from [Link] (Analogous synthesis reference).[1]

Sources

- 1. youtube.com [youtube.com]

- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-甲氨基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

pKa values and acidity of 4-(Benzylamino)-3-methylbenzoic acid

An In-Depth Technical Guide to the Acidity and pKa of 4-(Benzylamino)-3-methylbenzoic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of active pharmaceutical ingredients (APIs) in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides a comprehensive analysis of the acidity and pKa values of 4-(Benzylamino)-3-methylbenzoic acid, a molecule with multiple ionizable centers. We will explore the intricate interplay of electronic and steric effects that dictate its acidic and basic properties. Furthermore, this document details robust experimental methodologies for empirical pKa determination, including potentiometric titration and UV-Vis spectrophotometry, and introduces computational approaches for theoretical pKa prediction. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of molecular ionization.

Introduction: The Significance of pKa in Drug Development

4-(Benzylamino)-3-methylbenzoic acid is a bifunctional molecule possessing both a carboxylic acid group and a secondary amine, making it capable of existing in cationic, neutral, zwitterionic, or anionic forms depending on the ambient pH. An accurate understanding of its pKa values is paramount for predicting its charge state at physiological pH (typically ~7.4), which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, the ability of a drug to permeate biological membranes is highly dependent on its ionization state.[1] This guide dissects the structural features of 4-(Benzylamino)-3-methylbenzoic acid to predict its ionization behavior and provides field-proven protocols for its empirical determination.

Structural Analysis and Theoretical Acidity

The acidity of the carboxylic acid and the basicity of the amino group in 4-(Benzylamino)-3-methylbenzoic acid are modulated by the electronic effects of the substituents on the benzene ring. Benzoic acid serves as a useful reference compound, with a pKa of approximately 4.2.[2][3]

-

Carboxylic Acid (pKa₁): The primary acidic center is the carboxyl group (-COOH). Its acidity is influenced by:

-

3-Methyl Group: This alkyl group is weakly electron-donating through an inductive effect (+I). Electron-donating groups tend to destabilize the resulting carboxylate anion, thereby decreasing the acidity (increasing the pKa) of the carboxylic acid.[4][5] For example, 3-methylbenzoic acid has a pKa of 4.27, making it slightly less acidic than benzoic acid.[6][7]

-

4-Benzylamino Group: The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This effect is strongly electron-donating and significantly increases the electron density on the carboxylate group, destabilizing the anion and making the acid weaker (higher pKa).[8] This is the dominant electronic effect for a para-amino substituent. The benzyl group is mildly electron-withdrawing relative to hydrogen, which slightly tempers the nitrogen's electron-donating character but does not change its overall effect.

-

Steric Effects: A noteworthy interaction is the "ortho effect" of the 3-methyl group on the 4-benzylamino substituent.[2] This can cause steric hindrance that twists the larger benzylamino group out of the plane of the benzene ring.[9] This "Steric Inhibition of Resonance" (SIR) would reduce the potent +R effect of the nitrogen, preventing full delocalization of its lone pair.[9][10] A reduction in this acid-weakening resonance effect would, in turn, increase the acidity (lower the pKa) relative to a non-sterically hindered analogue.[10]

-

-

Amino Group (pKa₂): The secondary amine is the basic center, which becomes protonated at low pH. Its basicity is influenced by:

-

Aromatic System: The nitrogen's lone pair is delocalized into the benzene ring, which significantly reduces its availability for protonation, making it a much weaker base than aliphatic amines.

-

Substituents: The electron-withdrawing nature of the para-carboxyl group further decreases the electron density on the nitrogen, reducing its basicity (lowering the pKa of its conjugate acid). For comparison, the pKa of the protonated amino group in 4-aminobenzoic acid is approximately 2.4.[11][12][13] The electron-donating 3-methyl group will slightly counteract this effect, increasing basicity.

-

Logical Relationship of Substituent Effects

The following diagram illustrates the key electronic and steric forces influencing the acidity of the carboxylic acid group.

Caption: Electronic and steric effects on the acidity of the carboxyl group.

Predicted pKa Values

Based on the analysis of substituent effects, we can estimate the pKa values for the two ionizable groups.

| Ionizable Group | Estimated pKa | Rationale |

| Carboxylic Acid (-COOH) | ~4.0 - 4.5 | The potent acid-weakening +R effect of the amino group is counteracted by Steric Inhibition of Resonance from the adjacent methyl group, resulting in a pKa value likely close to that of benzoic acid itself. |

| Amino Group (-NH-) | ~2.5 - 3.0 | The basicity is significantly reduced by the delocalization of the nitrogen lone pair into the aromatic ring and the electron-withdrawing effect of the para-carboxyl group. The +I effect of the methyl group provides a slight basicity-increasing contribution. |

Experimental Determination of pKa

Empirical measurement remains the gold standard for pKa determination. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[14][15]

Method 1: Potentiometric Titration

This high-precision technique involves monitoring pH changes in a solution of the analyte as a titrant is added incrementally.[14][16] The pKa is determined from the titration curve as the pH value at the half-equivalence point.[16][17]

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 4-(Benzylamino)-3-methylbenzoic acid in a suitable solvent (e.g., a co-solvent like methanol or ethanol may be required for sparingly soluble compounds, though this will yield an apparent pKa specific to that solvent system).[14]

-

Dilute the solution with deionized, carbonate-free water to a final concentration of approximately 1-10 mM.[16]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[16]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[14][16]

-

-

Titration Procedure:

-

If determining both pKa values, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully, then titrate with a standardized strong base (e.g., 0.1 M NaOH).[16]

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Identify the equivalence points, which correspond to the steepest inflection points on the curve. These can be precisely located by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[18]

-

The pKa value for each ionizable group is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[19]

-

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires a smaller sample amount than titration.[14] It is applicable if the compound possesses a UV-active chromophore near the ionization site, causing the UV-Vis spectrum to change as a function of pH.[1][14]

-

Wavelength Selection:

-

Record the UV-Vis absorbance spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to determine the spectra of the fully protonated and fully deprotonated species, respectively.

-

Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[1]

-

-

Buffer and Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., from pH 1 to 12 in 0.5 pH unit increments).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

In a 96-well UV-transparent microplate, add a small, constant amount of the stock solution to each buffer, ensuring the final analyte concentration is low (e.g., 0.1-0.2 mM) and the co-solvent concentration is minimal (e.g., <2% v/v).[1]

-

-

Data Acquisition:

-

Measure the absorbance of each well at the pre-determined analytical wavelength(s) using a microplate spectrophotometer.[1]

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The data will form a sigmoidal curve for each ionization event.[20]

-

The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[21] This can be determined by fitting the data to the Henderson-Hasselbalch equation.[17]

-

Workflow for Experimental pKa Determination

Caption: General workflow for pKa determination by titration and spectrophotometry.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means to estimate pKa values, particularly in early-stage drug discovery.[22] These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction.

The most common first-principles approach involves:

-

Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).[23][24][25]

-

Solvation Energy Calculation: Since pKa is a solution-phase property, the effect of the solvent (typically water) is crucial. Solvation energies are calculated using continuum solvation models (e.g., PCM, SMD) or explicit solvent models.[24]

-

Free Energy Calculation: The free energies of all species in the dissociation equilibrium are calculated. The most challenging aspect is accurately determining the free energy of the solvated proton, which often relies on established experimental values.[24]

-

pKa Calculation: The pKa is then calculated directly from the Gibbs free energy of the reaction.

While powerful, the accuracy of these methods can vary, with typical errors in the range of 0.7–1.0 log units, depending on the level of theory and the molecular class.[23] They are best used to understand trends and prioritize experimental work.

Conclusion

The ionization behavior of 4-(Benzylamino)-3-methylbenzoic acid is governed by a nuanced interplay of inductive, resonance, and steric effects. The carboxylic acid pKa is expected to be near that of benzoic acid due to the competing influences of the electron-donating benzylamino group and steric inhibition of resonance from the ortho-methyl group. The amino group is a weak base, with a pKa significantly lowered by its aromatic environment. For definitive characterization, this guide provides detailed, self-validating protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry, which serve as the benchmark methods for generating the high-quality data required in modern drug development.

References

-

Title: 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem Source: PubChem URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: Creative Bioarray URL: [Link]

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC Source: ECETOC URL: [Link]

-

Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium Source: Optibrium URL: [Link]

-

Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI Source: MDPI URL: [Link]

-

Title: Acidity of Carboxylic Acids - HCPG Source: HCPG URL: [Link]

-

Title: Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions - Columbia Academic Commons Source: Columbia University URL: [Link]

-

Title: Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo Source: Mettler Toledo URL: [Link]

-

Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Chemagination URL: [Link]

-

Title: In aminobenzoic acid, do we have three different pKa's? - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

-

Title: 20.4: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed Source: PubMed URL: [Link]

-

Title: Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace Source: SciSpace URL: [Link]

-

Title: How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

-

Title: 4-Aminobenzoic acid (YMDB00493) - Yeast Metabolome Database Source: Yeast Metabolome Database URL: [Link]

-

Title: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC Source: PMC URL: [Link]

-

Title: Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: pKa of a dye: UV-VIS Spectroscopy Source: CUNY Academic Works URL: [Link]

-

Title: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline Source: Pharmaguideline URL: [Link]

-

Title: Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - MPI Source: MPI for Biophysical Chemistry URL: [Link]

-

Title: Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: p-Aminobenzoic Acid Source: The Merck Index online URL: [Link]

-

Title: Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid Source: MIT OpenCourseWare URL: [Link]

-

Title: Why does the SIR effect in benzoic acid increase its acidic strength despite not allowing proper delocalisation with the benzene ring? - Organic Chemistry club Source: Quora URL: [Link]

-

Title: How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") Source: Kyoto Electronics Manufacturing Co., Ltd. URL: [Link]

-

Title: Acid Dissociation Constant by Potentiometric Titration - Mettler Toledo Source: Mettler Toledo URL: [Link]

-

Title: UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - CUTM Courseware Source: CUTM Courseware URL: [Link]

-

Title: Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries Source: NC State University Libraries URL: [Link]

-

Title: pKa Prediction in Non-Aqueous Solvents - ChemRxiv Source: ChemRxiv URL: [Link]

-

Title: Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - ART Source: ART (MDPI) URL: [Link]

-

Title: Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without Source: ACS Publications URL: [Link]

-

Title: Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum Source: Research Square URL: [Link]

-

Title: Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) Source: RSC Publishing URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values - PMC Source: PMC URL: [Link]

-

Title: m-Toluic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Why do alkyl and aryl ammonium ions exhibit opposite acidity trends with increasing alkyl substitution? - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

-

Title: Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7) - Cheméo Source: Cheméo URL: [Link]

-

Title: 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem - NIH Source: PubChem URL: [Link]

-

Title: int Acidic strength of ga zaminobenzoic acid and 4 amino zam #1 benzoic acid. Baminobenzoic a. - Filo Source: Filo URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: IntechOpen URL: [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 6. m-Toluic acid CAS#: 99-04-7 [m.chemicalbook.com]

- 7. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 8. int Acidic strength of ga zaminobenzoic acid and 4 amino zam #1 benzoic a.. [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. organicchemistryclub.quora.com [organicchemistryclub.quora.com]

- 11. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. mt.com [mt.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. web.williams.edu [web.williams.edu]

- 18. scispace.com [scispace.com]

- 19. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ishigirl.tripod.com [ishigirl.tripod.com]

- 22. Making sure you're not a bot! [academiccommons.columbia.edu]

- 23. optibrium.com [optibrium.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 4-(Benzylamino)-3-methylbenzoic acid

Technical Safety & Handling Guide: 4-(Benzylamino)-3-methylbenzoic Acid

Document Control:

-

Subject: 4-(Benzylamino)-3-methylbenzoic Acid (Intermediate for Telmisartan analogs)

-

CAS Registry Number: 884994-92-7 (Provisional/Vendor Specific; Verify with CoA)[1]

-

Synonyms: 4-(Benzylamino)-m-toluic acid; 3-Methyl-4-(benzylamino)benzoic acid[1]

-

Application: Pharmaceutical Intermediate (Sartan series)

Executive Summary & Strategic Relevance

4-(Benzylamino)-3-methylbenzoic acid is a critical synthetic intermediate, primarily utilized in the convergent synthesis of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan .[1] Structurally, it consists of a benzoic acid core substituted with a methyl group at the meta position and a secondary benzylamine at the para position.

In drug development, this compound represents a "pivot point" intermediate—stable enough for isolation but sufficiently reactive for subsequent acylation or cyclization steps to form the benzimidazole core characteristic of sartans. Its handling requires a nuanced understanding of both its acidic nature (carboxylic acid) and its nucleophilic potential (secondary amine).

Hazard Profiling & GHS Classification

Note: While a harmonized GHS classification may not exist for this specific research intermediate, the following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous aminobenzoic acids.

Core Hazards (Predicted)

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][3] | WARNING |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2] | WARNING |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2][3] | WARNING |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1][3] | WARNING |

Mechanistic Safety Insight

-

Amine Functionality: The secondary amine (-NH-) is a weak base but can undergo N-nitrosation if exposed to nitrosating agents, forming potentially carcinogenic nitrosamines.[1] Strict segregation from nitrites/nitrates is mandatory. [1]

-

Carboxylic Acid: Provides proton-donating capability, making the compound corrosive to mucous membranes in high concentrations or dust forms.[1]

Physicochemical Properties & Stability

| Property | Value (Experimental/Predicted) | Context for Handling |

| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if micronized.[1] |

| Color | White to Light Beige | Darkening indicates oxidation of the amine. |

| Melting Point | 175°C - 185°C (Predicted) | High thermal stability; suitable for vacuum drying.[1] |

| Solubility | DMSO, Methanol, Dilute Base | Poor water solubility; use co-solvents for cleaning.[1] |

| pKa | ~4.5 (Acid), ~3.5 (Base) | Amphoteric nature; solubility is pH-dependent. |

"Self-Validating" Handling Protocols

This section outlines protocols designed to fail safely. If the criteria are not met, the operation must stop immediately.

Engineering Controls: The "Negative Pressure" Rule

-

Requirement: All solid handling must occur within a Chemical Fume Hood or Powder Containment Enclosure.[1]

-

Validation: Verify face velocity is > 0.5 m/s before opening the container. If the airflow alarm triggers, the sash must be lowered immediately, and work paused.[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if dust generation is visible.

-

Dermal: Nitrile gloves (0.11 mm minimum thickness).

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine particle size of the powder.

Storage Strategy

-

Condition: Store at +2°C to +8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.

-

Segregation: Keep away from Oxidizing Agents (peroxides, permanganates) and Acid Chlorides (unless intended for reaction).

Synthesis Context & Emergency Logic

The following diagram illustrates the synthesis context of the compound and the logical decision tree for emergency response.

Figure 1: Synthesis origin and spill response decision logic.[1] The target compound is an intermediate derived from 4-amino-3-methylbenzoic acid.[1][4][5][6][7]

Emergency Response Procedures

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes .[1] Hold eyelids open. Causality: The acidic nature can cause corneal opacity if not neutralized by dilution.

-

Skin Contact: Wash with soap and water.[1][2] Do not use ethanol; it may increase skin absorption.[1]

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Fire Fighting Measures

-

Media: Water spray, Carbon Dioxide (CO2), Dry Chemical.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions: Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .

-

Protective Gear: Wear self-contained breathing apparatus (SCBA).[1]

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, goggles, and a respirator.[1]

-

Contain: If solid, cover with a damp cloth to prevent dust scattering.[1] If liquid (solution), dike with absorbent pads.

-

Clean: Scoop into a hazardous waste container. Wipe surface with Methanol followed by water.[1]

References

-

PubChem. 4-Amino-3-methylbenzoic acid (Precursor Data).[1] National Library of Medicine.[1] Available at: [Link]

- Ries, U. J., et al. (1993). 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity. Journal of Medicinal Chemistry, 36(25), 4040–4051.

Sources

- 1. CAS 99-04-7: 3-Methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. geneseo.edu [geneseo.edu]

- 3. fishersci.com [fishersci.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Synthesis protocol for 4-(Benzylideneamino)-3-methylbenzoic Acid

Executive Summary

This application note details the synthetic protocol for 4-(benzylideneamino)-3-methylbenzoic acid , a Schiff base ligand derived from the condensation of 4-amino-3-methylbenzoic acid and benzaldehyde.

While standard Schiff base formation is a routine organic transformation, this specific reaction presents unique challenges due to the steric hindrance imposed by the methyl group at the ortho position relative to the amino group. This steric bulk can retard the nucleophilic attack on the aldehyde carbonyl, requiring optimized catalytic conditions and rigorous water removal to drive the equilibrium forward.

Key Applications:

-

Ligand Synthesis: Precursor for coordination complexes (Zn, Cu, Fe) used in catalysis and biological modeling.

-

Liquid Crystals: The rigid rod-like structure of the benzylidene-aniline core is fundamental to mesogenic behavior.

-

Pharmaceutical Intermediates: Precursor for quinazolinone derivatives.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge of Ortho-Substitution

In 4-amino-3-methylbenzoic acid, the amino group (-NH₂) is the nucleophile. The methyl group at position 3 creates a steric barrier. Unlike unsubstituted 4-aminobenzoic acid, the 3-methyl analog requires higher activation energy to form the tetrahedral carbinolamine intermediate. Furthermore, the carboxylic acid moiety (-COOH) at position 1 introduces solubility constraints and potential zwitterionic interference.

Reaction Mechanism

The reaction proceeds via a reversible acid-catalyzed nucleophilic addition-elimination pathway.

-

Activation: The carbonyl oxygen of benzaldehyde is partially protonated by the acid catalyst, increasing electrophilicity.

-

Addition: The lone pair of the amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Elimination: The hydroxyl group is protonated and eliminated as water, forming the imine (C=N) bond.

Mechanistic Pathway Diagram

Caption: Acid-catalyzed mechanism highlighting the critical dehydration step where steric hindrance from the 3-methyl group is most impactful.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 4-Amino-3-methylbenzoic acid | 2486-70-6 | ≥98% | Nucleophile (Limiting Reagent) |

| Benzaldehyde | 100-52-7 | ≥99% | Electrophile (Slight Excess) |

| Ethanol (Absolute) | 64-17-5 | ≥99.8% | Solvent |

| Glacial Acetic Acid | 64-19-7 | ACS Grade | Catalyst |

Equipment

-

Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 24/40 joint.

-

Temperature Control: Oil bath or heating mantle with magnetic stirring.

-

Condenser: Reflux condenser (water-cooled).

-

Filtration: Büchner funnel, vacuum pump, filter paper (Whatman No. 1).

-

Drying: Desiccator with CaCl₂ or vacuum oven.

Experimental Protocol

Method A: Solution-Phase Reflux (Recommended)

This method offers the highest purity and crystal quality, essential for subsequent biological or crystallographic studies.

Step 1: Reactant Preparation[1][2][3]

-

Weigh 1.51 g (10 mmol) of 4-amino-3-methylbenzoic acid.

-

Measure 1.02 mL (10 mmol) of benzaldehyde. Note: Use fresh benzaldehyde; if the bottle is old, wash with Na₂CO₃ to remove benzoic acid oxidation products.

Step 2: Solvation & Mixing

-

Add the 4-amino-3-methylbenzoic acid to the RBF containing 40 mL of absolute ethanol .

-

Stir at room temperature. The solid may not dissolve completely yet.

-

Add the benzaldehyde dropwise to the suspension.

-

Add 3-5 drops of Glacial Acetic Acid .

-

Critical Insight: Do not use strong mineral acids (HCl/H₂SO₄). They will protonate the amine group (forming the ammonium salt), rendering it non-nucleophilic and killing the reaction. Acetic acid buffers the pH to ~4.5, ideal for imine formation.

-

Step 3: Reflux & Monitoring[4][5][2][6]

-

Attach the reflux condenser and heat the mixture to 78°C (reflux) .

-

Maintain reflux for 4 to 6 hours .

-

Visual Check: The solution should turn clear yellow/orange as the Schiff base forms and dissolves, potentially precipitating later as the concentration increases.

-

-

TLC Monitoring: Use Silica Gel 60 plates.

-

Mobile Phase: Ethyl Acetate:Hexane (3:7).

-

Visualization: UV lamp (254 nm).[5] Look for the disappearance of the amine spot (lower Rf) and appearance of the product spot (higher Rf).

-

Step 4: Workup & Isolation

-

If a precipitate has formed during reflux, cool the mixture to room temperature, then place in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator, then cool on ice.

-

Filter the solid using vacuum filtration.

-

Wash: Wash the filter cake with 10 mL of cold ethanol to remove unreacted benzaldehyde and acetic acid.

-

Wash: Follow with 10 mL of diethyl ether to facilitate drying.

Step 5: Purification (Recrystallization)

-

Dissolve the crude solid in the minimum amount of boiling ethanol.

-

Hot filter if there are insoluble impurities.

-

Allow to cool slowly to room temperature to form needle-like crystals.

-

Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the Schiff base.

Process Control & Validation

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

Physicochemical Data

| Property | Expected Value | Observation Notes |

| Appearance | Yellow/Orange Crystalline Solid | Color arises from extended conjugation. |

| Yield | 70 - 85% | Lower yields indicate incomplete dehydration. |

| Melting Point | 160°C - 180°C (Est.) | Sharp range (<2°C) indicates high purity. |

| Solubility | Soluble in DMSO, DMF, Hot EtOH | Insoluble in water and hexane. |

Spectroscopic Validation (Self-Validating System)

-

FT-IR Spectroscopy (Critical):

-

Target Signal: A strong, sharp band at 1600–1630 cm⁻¹ .

-

Interpretation: This corresponds to the C=N (Azomethine) stretch.[7] Its presence confirms the formation of the Schiff base.

-

Negative Control: Absence of the N-H doublet (3300-3400 cm⁻¹) from the primary amine starting material.

-

-

¹H-NMR (DMSO-d₆):

-

Target Signal: A singlet at δ 8.4 – 8.8 ppm .

-

Interpretation: This is the azomethine proton (-N=CH -Ar).

-

COOH Signal: Broad singlet at δ 12.0–13.0 ppm.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| No Precipitate | High solubility or incomplete reaction. | 1. Concentrate solution on Rotavap.2. Add cold water dropwise to induce turbidity.3. Scratch glass to induce nucleation. |

| Low Yield | Equilibrium favoring reactants (Water presence). | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap to remove water physically. |

| Oily Product | Impurities or solvent retention.[6] | Triturate the oil with cold hexane or petroleum ether to force solidification. |

| Starting Material Remains | Steric hindrance of 3-methyl group. | Increase reflux time to 8-12 hours or switch solvent to Methanol (higher polarity) or Toluene (higher boiling point + water removal). |

References

-

Schiff Base Mechanism & General Synthesis

-

Aminobenzoic Acid Derivatives Protocol

- Source: Research Journal of Pharmacy and Technology.

-

URL:[Link]

-

Ortho-Substituted Analogues (Steric Considerations)

- Source: MDPI. "Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases."

-

URL:[Link]

-

Metal Complexation of 4-Aminobenzoic Acid Schiff Bases

- Source: Journal of Chemical and Pharmaceutical Research. "Synthesis, Characterization and Antimicrobial Screening of Fe (III)-Schiff Base Complex."

-

URL:[Link]

Sources

- 1. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. rjptonline.org [rjptonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.sld.cu [scielo.sld.cu]

- 6. researchgate.net [researchgate.net]

- 7. sciensage.info [sciensage.info]

- 8. iosrjournals.org [iosrjournals.org]

- 9. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. ijfmr.com [ijfmr.com]

Catalytic hydrogenation methods for N-benzyl protection

Executive Summary & Strategic Rationale

The N-benzyl (Bn) group is a cornerstone of amine protection in medicinal chemistry due to its exceptional stability against nucleophiles, bases, and hydrides (e.g., LiAlH₄). Unlike carbamates (Boc, Cbz), the N-Bn group converts a primary amine into a secondary amine, modulating basicity and solubility without introducing carbonyl electronics.

However, its utility is defined by the efficiency of its removal. While installation is straightforward via reductive amination, deprotection via catalytic hydrogenolysis is frequently the rate-limiting step in late-stage synthesis. Common failure modes include catalyst poisoning by the free amine product, incomplete conversion due to steric hindrance, and safety hazards associated with pyrophoric catalysts.

This guide details three field-proven protocols for handling N-benzyl protection, ranging from standard atmospheric hydrogenolysis to high-performance transfer hydrogenation, supported by mechanistic insights to troubleshoot "stalled" reactions.

Mechanistic Principles

Understanding the surface chemistry of Palladium (Pd) is critical for optimization. The deprotection is not a simple solution-phase reaction but a heterogeneous catalytic cycle occurring at the solid-liquid-gas interface.

The Catalytic Cycle

-

Adsorption: The N-benzyl amine coordinates to the Pd surface, primarily through the

-system of the phenyl ring and the nitrogen lone pair. -

Insertion: Hydrogen (

) undergoes dissociative chemisorption on the Pd surface, forming active Pd-H species.[1] -

Cleavage: The benzylic C-N bond is cleaved (hydrogenolysis), releasing toluene and the free amine.[1]

-

Desorption: The products must leave the active site. Crucial Failure Point: Free amines are strong Lewis bases. If they bind too tightly (poisoning), they block

access, stalling the cycle.

Figure 1: Mechanism of N-Benzyl Hydrogenolysis & Poisoning

Caption: The catalytic cycle of N-debenzylation.[1] Note the 'Poisoning' loop where the amine product competes for active sites, necessitating the use of acid additives.

Critical Optimization Parameters

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(OH)₂/C (Pearlman's) > Pd/C | Pearlman's catalyst (20% Pd loading) is reduced in situ to highly active Pd(0), often overcoming steric bulk better than standard Pd/C. |

| Solvent | MeOH or EtOH | Protic solvents facilitate hydrogen transport.[1] Avoid non-polar solvents (DCM, Toluene) which slow desorption. |

| Additives | AcOH or HCl (1-2 eq) | Essential. Protonating the amine product ( |

| Pressure | 1 atm (Balloon) to 50 psi | Most N-Bn groups cleave at 1 atm. Sterically hindered substrates require Parr hydrogenation (40-50 psi). |

Experimental Protocols

Protocol A: Standard Atmospheric Hydrogenolysis (The Workhorse)

Best for: Routine removal of N-Bn from unhindered primary/secondary amines.

Materials:

-

Substrate (1.0 equiv)

-

10% Pd/C (wet support, 50% water w/w) – Safety Critical

-

Methanol (HPLC grade)

-

Acetic Acid (glacial, 1.1 equiv)

Procedure:

-

Safety Prep: In a fume hood, place the reaction flask under an Argon/Nitrogen stream.

-

Catalyst Addition: Add 10% Pd/C (10-20 wt% relative to substrate) to the flask.[1] Note: Always add the catalyst first or wet it with a small amount of water/toluene before adding flammable solvent to prevent spark ignition.

-

Solvent: Carefully add Methanol (0.1 M concentration).

-

Substrate: Add the N-benzyl substrate (dissolved in minimal MeOH if solid).

-

Additive: Add Acetic Acid (1.1 equiv). This protonates the forming amine.

-

Purge: Seal with a septum. Insert a needle connected to a vacuum line and another to an Argon line. Cycle Vacuum/Argon 3 times.

-

Hydrogenation: Replace Argon line with a

balloon. Bubble -

Workup: After completion (TLC/LCMS), flush with Argon. Filter through a Celite pad (do not let the pad dry out completely to avoid fire hazard). Rinse with MeOH.[3] Concentrate filtrate.

Protocol B: Transfer Hydrogenation (The Safer Alternative)

Best for: Labs without high-pressure setups, scale-up safety, or substrates sensitive to

Concept: Uses a hydrogen donor (Ammonium Formate) which decomposes into

Procedure:

-

Dissolve substrate in Methanol (0.1 M) in a round-bottom flask.

-

Add 10% Pd/C (10-50 wt% relative to substrate).

-

Add Ammonium Formate (5.0 - 10.0 equiv) as a solid in one portion.

-

Reflux: Heat the mixture to reflux (

). Vigorous gas evolution ( -

Monitor: Reaction is typically faster than balloon hydrogenation (30 min - 4 hours).

-

Workup: Filter hot through Celite. The excess ammonium formate sublimes or washes out.

Protocol C: Pearlman’s Catalyst for "Stubborn" Substrates

Best for: Sterically hindered amines or when Protocol A fails.

Procedure:

-

Use 20% Pd(OH)₂/C (Pearlman’s Catalyst).

-

Solvent: Ethanol + 1.0 eq HCl (1M in ether or aqueous).

-

Setup: Parr Shaker or Autoclave.

-

Pressure: Charge to 40-50 psi

. -

Reaction time: 12-24 hours.

-

Note: The acid is non-negotiable here. Without it, the high activity of Pearlman's catalyst drops rapidly as the product forms.

Troubleshooting & Decision Logic

Figure 2: Method Selection & Troubleshooting Flow

Caption: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity.

Common Issues:

-

"The reaction stopped at 50%": The surface is poisoned. Solution: Filter the mixture to remove the "dead" catalyst and re-subject with fresh catalyst and more acid. Do not just add more catalyst to the poisoned soup.

-

"I made the methylated amine instead of the free amine": This occurs in Methanol if the catalyst is too active (reductive alkylation with the solvent). Solution: Switch solvent to Ethanol or Ethyl Acetate.[1]

Safety Directives (E-E-A-T)

-

Pyrophoricity: Dry Pd/C ignites instantly in air, especially when methanol vapors are present. ALWAYS keep the catalyst wet (50% water content is standard from suppliers).

-

Filtration: When filtering the catalyst after reaction, the filter cake is saturated with hydrogen.[4] If it dries on the vacuum filter, it will ignite. Keep the cake wet with water and dispose of it in a dedicated water-filled waste container immediately.

-

Pressure: Inspect Parr bottles for hairline cracks before pressurizing.

References

-

Ram, S., & Spicer, L. D. (1987).[3] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. Retrieved from [Link]

-

Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar. Retrieved from [Link]

-

Stanford University. (n.d.). LCSS: Palladium on Carbon Safety Data. Retrieved from [Link]

-

Atlanchim Pharma. (2021). About O-Benzyl and N-Benzyl protecting groups - Hydrogenolysis under standard conditions. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(Benzylamino)-3-methylbenzoic Acid Derivatives in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

The 4-(benzylamino)-3-methylbenzoic acid core is a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural arrangement, featuring a flexible benzylamino group and a rigid benzoic acid moiety, allows for diverse functionalization and tailored interactions with a variety of biological targets. This scaffold serves as a key building block in the synthesis of more complex molecules, including analgesics, anti-inflammatory drugs, and kinase inhibitors.[1] The inherent stability and synthetic accessibility of this core structure make it an attractive starting point for drug discovery campaigns aimed at developing novel therapeutics for a range of diseases, from cancer to diabetes and bacterial infections.[2]

This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of 4-(benzylamino)-3-methylbenzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule therapeutics. We will explore field-proven synthetic protocols, detailed biological assays, and the critical interpretation of data to accelerate the hit-to-lead optimization process.

Synthetic Chemistry: Building the Core and Its Analogs

The construction of 4-(benzylamino)-3-methylbenzoic acid and its derivatives is typically achieved through robust and scalable chemical reactions. The primary starting material is 4-amino-3-methylbenzoic acid, a commercially available building block.[1][3] The key synthetic transformation involves the formation of the secondary amine linkage between this starting material and a variety of substituted benzaldehydes or benzyl halides.

General Synthetic Scheme

The most common and efficient method for synthesizing this scaffold is through reductive amination.[4] This one-pot reaction involves the initial formation of a Schiff base (an imine) between the primary amine of 4-amino-3-methylbenzoic acid and a chosen benzaldehyde, followed by in-situ reduction to the desired secondary amine.

An alternative route involves the catalytic reduction of a nitro precursor, 3-methyl-4-nitrobenzoic acid, to generate the 4-amino-3-methylbenzoic acid intermediate, which is then carried forward.[5]

Diagram 1: General Synthetic Workflow

Below is a generalized workflow for the synthesis and initial evaluation of a library of 4-(benzylamino)-3-methylbenzoic acid derivatives.

Caption: High-level workflow from synthesis to initial biological screening.

Detailed Protocol: Synthesis of 4-((4-chlorobenzyl)amino)-3-methylbenzoic acid

This protocol details a representative reductive amination procedure.

Materials:

-

4-Amino-3-methylbenzoic acid (1.0 eq)

-

4-Chlorobenzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Septum and needles for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-amino-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

-

Scientist's Note: An inert atmosphere is crucial to prevent moisture from quenching the reducing agent and interfering with imine formation.

-

-

Reagent Addition: Add 4-chlorobenzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Causality: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the initial imine.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic. Allow the reaction to stir at room temperature overnight.

-

Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the aldehyde starting material. Portion-wise addition helps control the reaction rate.

-

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with brine.

-

Trustworthiness: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product. Characterize by ¹H NMR, ¹³C NMR, and LC-MS.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

Derivatives of this scaffold have shown promise in several therapeutic areas, most notably as kinase inhibitors for oncology.[6][7] Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers.[8] The 4-(benzylamino)-3-methylbenzoic acid core can be viewed as a "hinge-binding" fragment that interacts with the ATP-binding pocket of many kinases.

SAR Insights for Kinase Inhibition

Structure-activity relationship (SAR) studies explore how modifying the chemical structure affects biological activity, guiding the design of more potent and selective drugs. For kinase inhibitors based on this scaffold, SAR trends can be inferred from published data.

| R¹ (Position on Benzyl Ring) | R² (Benzoic Acid Modification) | Target Kinase (Example) | Potency (IC₅₀) | Rationale / Notes |

| H | -COOH | EGFR | Moderate | The unsubstituted core provides a baseline activity. |

| 4-CF₃ | -COOH | PDGFRα/β | High | The electron-withdrawing trifluoromethyl group can engage in specific interactions within the kinase pocket, often improving potency.[7] |

| 3-Cl | -COOH | VLA-4 | High | Halogen atoms like chlorine can form halogen bonds or occupy hydrophobic pockets, enhancing binding affinity.[9] |

| H | -CONH-R' | Bcr-Abl | Variable | Converting the carboxylic acid to an amide allows for exploration of vectors pointing out of the active site to gain additional interactions and modulate properties like cell permeability.[6] |

Disclaimer: The data in this table is illustrative and synthesized from general principles and published findings in related chemical series.

Key SAR Takeaways:

-

Benzyl Ring Substituents: The periphery of the benzyl ring is a key area for modification. Introducing small, lipophilic, or electron-withdrawing groups can significantly enhance potency by probing specific sub-pockets within the kinase active site.[7][10]

-

Benzoic Acid Group: The carboxylic acid is often a key hydrogen bond donor. However, its acidic nature can lead to poor pharmacokinetic properties. Converting it to an amide or other bioisosteres is a common strategy to improve drug-like properties.[6]

-

Methyl Group: The methyl group on the central benzoic acid ring can act as a "steric rudder," orienting the benzylamino substituent for optimal interactions and potentially preventing unwanted binding to off-target kinases.[11]

Biological Evaluation Protocols

Evaluating the biological activity of newly synthesized derivatives is a critical step. For potential kinase inhibitors, a tiered approach is common, starting with biochemical assays and progressing to cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (HTRF®)

This protocol describes a general method for assessing the inhibition of a specific receptor tyrosine kinase (e.g., PDGFRβ) using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. An anti-phosphotyrosine antibody labeled with a donor fluorophore (Europium cryptate) and streptavidin labeled with an acceptor fluorophore (XL665) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal.

Materials:

-

Recombinant human kinase (e.g., PDGFRβ)

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

HTRF® detection reagents (Eu³⁺-cryptate labeled antibody, Streptavidin-XL665)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

384-well low-volume white plates

-

HTRF®-compatible plate reader

Step-by-Step Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme/Substrate Addition: Prepare a mix of the kinase and biotinylated substrate in assay buffer. Dispense into the wells containing the compounds. Incubate for 15 minutes at room temperature.

-

Expert Insight: Pre-incubating the enzyme with the inhibitor allows for equilibrium binding to be reached before initiating the reaction.

-

-

Reaction Initiation: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Causality: The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

-

-

Detection: Prepare the detection reagent mix (containing the Eu³⁺-cryptate antibody and SA-XL665) in detection buffer. Add this mix to all wells to stop the reaction. Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

-

Data Analysis: Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram 2: Cellular Proliferation Assay Workflow

Following biochemical confirmation, hits are typically tested for their effect on cancer cell proliferation.

Caption: Standard workflow for assessing compound cytotoxicity in cancer cells.

Protocol: Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, a yellow tetrazole, is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)[12]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well flat-bottom tissue culture plates

-

Test compounds

Step-by-Step Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Trustworthiness: A positive control, such as a known cytotoxic drug (e.g., doxorubicin), should be run in parallel to validate the assay performance.

-

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.

Conclusion and Future Directions